N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide features a pyrido[2,3-d]pyrimidinone core fused with a benzodioxolyl group and substituted with methoxy and methyl moieties. Its structure combines heterocyclic aromaticity (pyrido-pyrimidinone) with electron-donating substituents (methoxy, methyl), which may influence solubility, metabolic stability, and receptor-binding properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6/c1-21-16-15(12(26-2)5-6-19-16)17(24)22(18(21)25)8-14(23)20-10-3-4-11-13(7-10)28-9-27-11/h3-7H,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZGKROCXUBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Pyrido[2,3-d]pyrimidinyl Group: This can be achieved through a series of condensation reactions involving appropriate starting materials such as aminopyrimidine derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the pyrido[2,3-d]pyrimidinyl group using reagents like acetic anhydride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrido[3,2-d]pyrimidinone Derivatives
- N-(1,3-Benzodioxol-5-yl)-2-[2,4-dioxo-3-(3-pyridinylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide (): Key Differences: The pyrido[3,2-d]pyrimidinone core (vs. The 3-pyridinylmethyl substituent introduces a bulky, lipophilic group that may enhance membrane permeability but reduce solubility. Implications: The structural shift from pyrido[2,3-d] to pyrido[3,2-d] could modify electronic density distribution, influencing binding affinity to targets like kinases or proteases .
Thieno[2,3-d]pyrimidine Analogs
- N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (): Key Differences: Replacement of the pyrido-pyrimidinone core with a sulfur-containing thieno[2,3-d]pyrimidine ring reduces oxygen-dependent hydrogen bonding but increases lipophilicity. The phenylthieno group introduces steric bulk. Implications: The sulfur atom may enhance metabolic stability via resistance to oxidative degradation, while reduced polarity could limit aqueous solubility (LC-MS m/z 362.0) .
Substituent Effects
Methoxy vs. Pyridinylmethyl Groups
- In contrast, the 3-pyridinylmethyl substituent in ’s compound introduces a basic nitrogen, enabling salt-bridge formation with acidic residues .
Methyl vs. Fluorine Substituents
- Fluorinated analogs (e.g., 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives in ) exhibit increased electronegativity, which can enhance binding to electron-deficient regions in targets.
Pharmacological Implications
- Kinase Inhibition: Pyrido-pyrimidinones are known kinase inhibitors (e.g., GSK3β, CDKs). The methoxy and methyl groups may fine-tune selectivity .
- Antimicrobial Activity : Fluorinated acetamide derivatives () demonstrate antibacterial properties, implying that the target compound’s acetamide linkage could serve a similar role .
Structural Comparison Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
